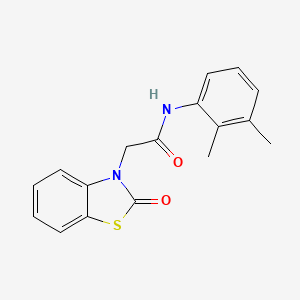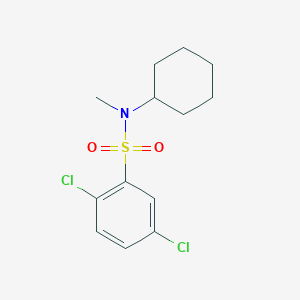
4-chloro-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.0229765 g/mol and the complexity rating of the compound is 361. The solubility of this chemical has been described as 31.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Complexes Formation
4-chloro-N-(6-methyl-2-pyridinyl)benzenesulfonamide plays a significant role in coordination chemistry, exhibiting fascinating variability in its chemical properties and the ability to form complex compounds. Studies have focused on the synthesis, properties, and applications of various complexes formed by similar ligands, highlighting their spectroscopic properties, structures, magnetic properties, and their potential in biological and electrochemical activities. The exploration of such compounds contributes to identifying areas for further research, particularly in the development of novel analogues with enhanced properties (Boča, Jameson, & Linert, 2011).
Environmental Contaminant Analysis
The presence of chemicals similar to this compound in the environment, particularly as contaminants in water bodies, has been a subject of extensive research. Studies focus on their occurrence, fate, and behavior in aquatic environments, including their biodegradability and impact on water quality. Such research is crucial for understanding the environmental implications of these compounds and developing strategies for their management and remediation (Haman, Dauchy, Rosin, & Munoz, 2015).
Supramolecular Chemistry
Research into the structural diversity derived from ligands similar to this compound highlights their importance in supramolecular chemistry. These studies demonstrate how the twisted structure and axial chirality of such ligands offer a wide range of structural diversity and guest inclusion properties, paving the way for novel applications in nanotechnology, polymer processing, and biomedical fields (Horikoshi & Mochida, 2006).
Toxicology and Environmental Health
Understanding the toxicological profile and environmental health implications of compounds like this compound is essential. Research in this area focuses on their potential toxicity, mechanisms of action, and impacts on human health and the environment. This knowledge base supports the development of safety guidelines and risk assessment models for managing the use of such chemicals (Liu & Mabury, 2020).
Properties
IUPAC Name |
4-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTMVNXTSRLIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(3,4-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5579993.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5579994.png)
![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)
![8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)

![5-nitro-2-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5580028.png)
![3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)
![2-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5580037.png)
![4,6-dichloro-N-{2-[(difluoromethyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5580043.png)

![4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-4-oxobutanoic acid](/img/structure/B5580052.png)

